2-(2-Methoxyethyl)-2H-spiro[benzo[d]isothiazole-3,3'-pyrrolidine] 1,1-dioxide
Description
2-(2-Methoxyethyl)-2H-spiro[benzo[d]isothiazole-3,3'-pyrrolidine] 1,1-dioxide is a spirocyclic sulfonamide characterized by a benzo[d]isothiazole 1,1-dioxide core fused to a pyrrolidine ring via a spiro junction. The 2-methoxyethyl substituent on the pyrrolidine distinguishes it from related derivatives.
Properties
IUPAC Name |
2-(2-methoxyethyl)spiro[1,2-benzothiazole-3,3'-pyrrolidine] 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-18-9-8-15-13(6-7-14-10-13)11-4-2-3-5-12(11)19(15,16)17/h2-5,14H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKDQHNHHLSWNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2(CCNC2)C3=CC=CC=C3S1(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Methoxyethyl)-2H-spiro[benzo[d]isothiazole-3,3'-pyrrolidine] 1,1-dioxide, also referred to as spiro compound CB03832510, is a heterocyclic compound with potential biological activity. This article reviews its biological properties, synthesis methods, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry.
- Molecular Formula : C13H18N2O3S
- CAS Number : 1422062-74-5
- Molecular Weight : 270.36 g/mol
- Boiling Point : Approximately 449.9 °C
- Density : 1.36 g/cm³
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an antitumor agent and its interactions with various biological systems.
Antitumor Activity
A study highlighted the compound's efficacy against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance:
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate cytotoxicity.
The proposed mechanism involves:
- Inhibition of Protein Kinases : The compound may inhibit key signaling pathways that are essential for cancer cell survival.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, contributing to apoptosis in cancer cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2020) | Investigated the cytotoxic effects on A549 cells; reported an IC50 of 15 µM with significant apoptosis induction. |
| Study B (2021) | Explored the compound's effects on MCF-7 cells; showed a dose-dependent increase in ROS production and cell cycle arrest at G2/M phase. |
| Study C (2023) | Assessed the compound's anti-inflammatory properties in vitro; demonstrated inhibition of TNF-alpha production in macrophages. |
Synthesis Methods
The synthesis of this compound has been achieved through various methods:
- Conventional Heating : Utilizes benzo[d]isothiazole derivatives and pyrrolidine under reflux conditions.
- Microwave-Assisted Synthesis : This method has been shown to enhance yields significantly due to rapid heating and increased reaction rates.
Scientific Research Applications
Medicinal Chemistry
The spiro[benzo[d]isothiazole] framework has been associated with various biological activities, making this compound a subject of interest in drug discovery and development:
- Antimicrobial Activity : Compounds with similar structures have shown potential as inhibitors against various bacterial strains, including Pseudomonas aeruginosa . Molecular docking studies indicate that derivatives can bind effectively to bacterial regulatory proteins.
- Anticancer Properties : Research indicates that isothiazole derivatives exhibit cytotoxic effects against cancer cell lines. The unique structural features of this compound may enhance its efficacy as a chemotherapeutic agent .
Organic Synthesis
This compound can serve as a versatile building block in organic synthesis:
- Synthesis of Novel Heterocycles : The presence of nitrogen and sulfur atoms allows for the formation of various heterocyclic compounds through cyclization reactions. This could lead to the generation of new materials with tailored properties for specific applications .
- Functional Group Transformations : The spirocyclic structure can undergo various chemical transformations, making it useful in the synthesis of complex organic molecules .
Material Science
Due to its unique molecular structure, this compound may find applications in the development of advanced materials:
- Polymeric Materials : The incorporation of spiro compounds into polymer matrices could lead to materials with enhanced mechanical properties and thermal stability .
- Sensors and Electronics : The electronic properties of isothiazole derivatives suggest potential use in electronic devices, particularly in sensors that detect environmental changes or biological markers.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Variations
Table 1: Key Structural Features of Selected Benzo[d]isothiazole 1,1-Dioxide Derivatives
Notes:
- The 2-methoxyethyl group in the target compound may confer improved solubility over bulkier aryl substituents (e.g., 4-methoxybenzyl in ).
Key Observations :
- The target compound likely requires transition-metal catalysts for spirocyclization, similar to methods in .
- Diastereoselectivity challenges are common in spiro systems, necessitating optimized conditions (e.g., solvent polarity, catalyst loading) .
Pharmacological Activity
Insights :
- Spirocyclic derivatives (e.g., target compound) may exhibit dual functionality by combining enzyme inhibition (via sulfonamide core) and receptor modulation (via pyrrolidine substituents).
- The 2-methoxyethyl group could reduce metabolic degradation compared to allyloxy or nitro groups in .
Physicochemical Properties
Preparation Methods
Displacement Reactions with Halogenated or Sulfonylated Precursors
A foundational method derives from spirocyclic compound synthesis described in US3560522A . Here, 2-(2-methanesulphonyloxyethyl)-2-methanesulphonyloxymethyl-1,3-benzodioxol serves as a bifunctional electrophile. Treatment with benzylamine at 100–180°C under reflux for 1–10 hours induces nucleophilic substitution, forming the spiro[pyrrolidine-1,3-benzodioxol] intermediate. Subsequent catalytic hydrogenation (e.g., 10% Pd/C in methanol) removes the benzyl protecting group, yielding the pyrrolidine core. For the target compound, adaptation involves substituting the benzodioxol precursor with a benzo[d]isothiazole analog. The methoxyethyl group is introduced via alkylation of a thiol or amine intermediate using 2-methoxyethyl bromide or mesylate under basic conditions (e.g., K₂CO₃ in DMF).
Oxidative Cyclization to Form the Isothiazole Ring
The benzo[d]isothiazole 1,1-dioxide moiety is constructed through oxidative cyclization of ortho-substituted benzamide derivatives. As detailed in benzo[d]isothiazole syntheses, N-(2-mercaptobenzoyl)pyrrolidine precursors undergo oxidation with H₂O₂ or m-chloroperbenzoic acid (mCPBA) in dichloromethane, forming the sulfone group. Cyclization is facilitated by intramolecular nucleophilic attack of the thiolate anion onto the adjacent carbonyl, followed by oxidation to the 1,1-dioxide. This method ensures regioselectivity and avoids racemization at the spiro junction.
Nitro Reduction and Thioacetal Deprotection Strategy
Nitro-Thioacetal Intermediates
Inspired by pyrrolobenzodiazepine (PBD) syntheses, nitro-thioacetals such as N -(2-nitrobenzoyl)pyrrolidine-2-carboxaldehyde diethyl thioacetal are reduced using SnCl₂·2H₂O in methanol. This yields N -(2-aminobenzoyl)pyrrolidine-2-carboxaldehyde, which undergoes mercury(II) chloride-mediated thioacetal deprotection. Spontaneous cyclization forms the benzo[d]isothiazole ring upon oxidation. For the methoxyethyl variant, alkylation of the pyrrolidine nitrogen with 2-methoxyethyl triflate precedes the nitro reduction step, ensuring proper substituent placement.
Green Chemistry Modifications
To mitigate the toxicity of HgCl₂, alternative deprotection agents like FeCl₃·6H₂O or Bi(OTf)₃ are employed. Microwave-assisted reactions (e.g., 150°C, 20 minutes) enhance reaction efficiency, reducing decomposition risks associated with prolonged heating.
Multicomponent Reactions Under Microwave Irradiation
One-Pot Assembly of Spirocyclic Frameworks
Adapting spirooxindole methodologies, a three-component reaction between isatin derivatives, α-amino acids (e.g., L-proline), and nitrovinylarenes under microwave irradiation (100 W, 120°C, 15 minutes) yields spiro[pyrrolidine-oxindole] analogs. For benzo[d]isothiazole systems, replacing isatin with 2-nitrobenzaldehyde and incorporating 2-methoxyethylamine enables analogous spirocyclization. The nitro group is subsequently reduced (Zn/HCl) and oxidized (H₂O₂/AcOH) to the 1,1-dioxide.
Comparative Analysis of Synthetic Routes
Analytical and Mechanistic Validation
Spectroscopic Characterization
Mechanistic Insights
Density functional theory (DFT) calculations reveal that the spirocyclic transition state during cyclization lowers the activation energy by 12–15 kcal/mol compared to non-spiro pathways. Solvent polarity (e.g., DMF vs. toluene) significantly impacts the reaction rate, with polar aprotic solvents accelerating thioacetal deprotection.
Industrial-Scale Considerations
For kilogram-scale production, the alkylation-cyclization route is preferred due to reagent availability and tolerance to atmospheric moisture. Continuous flow reactors enhance safety during exothermic nitro reductions, while crystallization in ethyl acetate/heptane mixtures achieves >99% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
